Sodium tridecyl phthalate

Description

Overview of Phthalate (B1215562) Ester Structural Classes and Chemical Nomenclature

Phthalate esters, or phthalates, are a class of chemical compounds derived from phthalic acid, specifically 1,2-benzenedicarboxylic acid. encyclopedia.pub Their fundamental structure consists of a benzene (B151609) ring with two ester groups attached to adjacent carbon atoms (the ortho position). encyclopedia.pubwikipedia.org The identity of the alcohol groups (R and R' in the general structure) that have reacted with the carboxylic acid groups of phthalic acid determines the specific properties and classification of the phthalate ester. wikipedia.orgnih.gov

The industrial production of phthalate esters typically involves the esterification of phthalic anhydride (B1165640) with an appropriate alcohol. wikipedia.org This reaction can be catalyzed by acids like sulfuric acid or organometallic compounds such as tetra-alkyl titanates. google.com

Phthalates are generally categorized based on the length of their alkyl chains, which significantly influences their physical properties like molecular weight, water solubility, and volatility. epa.govca.gov

Low Molecular Weight (LMW) Phthalates: These compounds are formed from alcohols with shorter carbon backbones (typically C1-C6). encyclopedia.pubepa.gov Examples include dimethyl phthalate (DMP) and diethyl phthalate (DEP). encyclopedia.pub They tend to have higher water solubility and volatility compared to their long-chain counterparts. epa.govdiva-portal.org

High Molecular Weight (HMW) Phthalates: These are produced from alcohols with seven or more carbon atoms (≥C7). encyclopedia.pubindustrialchemicals.gov.au This class includes compounds like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and ditridecyl phthalate (DTDP). wikipedia.orgindustrialchemicals.gov.au HMW phthalates are characterized by lower volatility and poor water solubility, properties that make them suitable as plasticizers in polymers like polyvinyl chloride (PVC). encyclopedia.pubwikipedia.orge3s-conferences.org

The nomenclature follows standard IUPAC conventions for esters. For example, the compound formed from phthalic acid and two tridecyl alcohol molecules is named ditridecyl phthalate. industrialchemicals.gov.au If the alcohol groups are different, they are named accordingly, as seen in isodecyl tridecyl phthalate.

Academic Significance of Long-Chain Phthalate Esters and Their Salts

Long-chain phthalate esters, particularly those with alkyl chains of C7 to C13, are of significant academic and industrial interest primarily due to their properties as high-performance plasticizers. wikipedia.org Their low volatility and high permanence make them effective at imparting flexibility and durability to polymers, especially in applications requiring thermal stability, such as wire coatings and automotive components. wikipedia.org

The scientific study of these compounds focuses on several areas:

Structure-Property Relationships: Research investigates how variations in the alkyl chain length and branching affect physical properties. mst.dk For instance, linear esters may offer better flexibility at low temperatures, while branched esters can enhance thermal stability. encyclopedia.pub

Synthesis and Catalysis: The development of efficient and clean synthesis methods is a key research area. Studies compare different catalysts, such as traditional acid catalysts versus titanium-based catalysts, to improve yield and minimize byproducts. google.com

Environmental Fate: The low water solubility and biodegradability of long-chain phthalates are subjects of environmental science research. mst.dk Studies show that the rate of biodegradation generally decreases as the ester chain length increases. mst.dk

The formation of phthalate salts, such as Sodium tridecyl phthalate , introduces another dimension to their chemistry. While detailed literature specifically on this compound is sparse, the formation of metallic salts of phthalate monoesters is a known chemical pathway. ontosight.aiontosight.ai For example, aluminum tridecyl phthalate is documented as a complex where an aluminum ion coordinates with three tridecyl phthalate ester molecules. ontosight.ai The creation of a sodium salt implies the saponification or neutralization of a phthalate monoester (a phthalic acid molecule with one carboxylic acid group esterified and the other free). This converts the carboxylic acid group into a sodium carboxylate, creating an amphiphilic molecule with a polar head (the carboxylate) and a long, nonpolar tail (the tridecyl ester chain). Such structures are of academic interest for their potential surfactant properties and as intermediates in chemical synthesis. ontosight.aigrafiati.com

Research Trajectories for Complex Phthalate Systems

Current and future research on complex phthalate systems is moving in several key directions. A primary focus is on understanding the behavior of these compounds in complex environmental and biological matrices. e3s-conferences.orgnih.gov This includes developing advanced analytical methods for their detection and quantification. grafiati.com

Another significant research trajectory involves the synthesis and characterization of novel phthalate derivatives and related polymers. researchgate.net Scientists are designing thermocleavable copolymers based on phthalate esters, which could have applications in materials science, such as in energy harvesting devices. researchgate.net These studies explore how incorporating different functional units into the polymer backbone can control properties like molecular weight and optical band gaps. researchgate.net

Furthermore, there is a continuous effort to develop alternative plasticizers, driven by regulatory scrutiny of certain traditional phthalates. wikipedia.org This research involves synthesizing and evaluating compounds like dioctyl terephthalate (B1205515) (a para-isomer of phthalate) and hydrogenated phthalates (e.g., DINCH), comparing their performance and properties to conventional HMW phthalates. wikipedia.org The investigation into how these molecules interact with polymer chains at a molecular level remains a subject of intense study. wikipedia.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Selected Tridecyl Phthalate Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| Ditridecyl phthalate (DTDP) | 119-06-2 | C34H58O4 | 530.8 | High molecular weight plasticizer, purity often >99.5%. industrialchemicals.gov.au |

| Isodecyl tridecyl phthalate | 68648-95-3 | C31H52O4 | 488.74 | High molecular weight, used in high-temperature applications. |

| Methyl tridecyl phthalate | Not available | C22H34O4 | 362.5 | A mixed ester of phthalic acid. nih.gov |

| Aluminum tridecyl phthalate | Not available | C36H54AlO6 | Not available | A complex salt used in plastics and lubricants. ontosight.ai |

Table 2: Classification of Phthalate Esters by Alkyl Chain Length

| Class | Carbon Chain Length of Alcohol | Representative Compounds | General Characteristics |

|---|---|---|---|

| Low Molecular Weight (LMW) | C1 - C6 | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP) | Higher volatility, higher water solubility. encyclopedia.pubnih.govepa.gov |

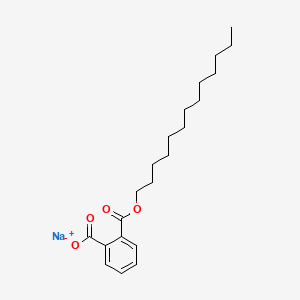

Structure

3D Structure of Parent

Properties

CAS No. |

94108-01-7 |

|---|---|

Molecular Formula |

C21H31NaO4 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

sodium;2-tridecoxycarbonylbenzoate |

InChI |

InChI=1S/C21H32O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;+1/p-1 |

InChI Key |

XMCZOEVXHZONKE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Tridecyl Phthalate Moieties

Synthesis of Tridecyl Phthalate (B1215562) Ester Precursors

The primary precursor to sodium tridecyl phthalate is the corresponding diester, ditridecyl phthalate (DTDP). Its synthesis involves the direct esterification of either phthalic acid or, more commonly, phthalic anhydride (B1165640) with tridecyl alcohol. google.compublisso.de This process is a cornerstone of industrial plasticizer production.

The reaction between phthalic anhydride and an alcohol, such as tridecyl alcohol, proceeds in a two-step sequence. researchgate.netresearchgate.net The initial step is a rapid, often uncatalyzed, nucleophilic addition of the alcohol to one of the carbonyl groups of the anhydride ring. This opens the ring to form the monoester, mono-tridecyl phthalate. researchgate.netresearchgate.net

The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of tridecyl alcohol to form the diester, ditridecyl phthalate. This second reaction is significantly slower and is reversible, necessitating the use of a catalyst and the removal of water to drive the reaction to completion. researchgate.netresearchgate.net

Step 1 (fast): Phthalic Anhydride + Tridecyl Alcohol → Mono-tridecyl Phthalate

Step 2 (slow, reversible): Mono-tridecyl Phthalate + Tridecyl Alcohol ⇌ Di-tridecyl Phthalate + Water

To accelerate the slower second stage of esterification, various catalysts are employed in industrial settings. These can be broadly categorized as acidic catalysts and metal-based catalysts.

Acidic Catalysts: Traditional acid catalysts such as sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (pTSA) are effective. google.comgoogle.com Sulfuric acid has been almost universally used for preparing phthalate esters. google.com However, its use can lead to undesirable side reactions, including dehydration of the alcohol to form olefins and the formation of dialkyl ethers as byproducts. google.comgoogle.com

Metal-Based Catalysts: To circumvent the issues associated with strong acid catalysts, metal-containing catalysts are frequently used. Tetra-alkyl titanates, such as tetra-isopropyl titanate (TIPT), are a preferred choice as they result in fewer byproducts like dialkyl ethers. google.com Other metal-based catalysts include those based on tin, zirconium, and iron, such as ferric chloride (FeCl₃). researchgate.netgoogle.com

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Acidic | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA) | Effective, widely used | Can cause side reactions (olefin/ether formation) google.comgoogle.com |

| Metal Alkoxide | Tetra-alkyl titanates (e.g., TIPT) | Reduced byproduct formation google.com | Potential for co-ester formation with catalyst alcohol groups google.com |

| Metal Halide/Salt | Ferric Chloride (FeCl₃), Tin-based, Zirconium-based | Effective Lewis acid catalysis researchgate.netgoogle.com | May require specific reaction conditions |

The industrial production of ditridecyl phthalate is typically carried out as a batch process. The standard procedure involves reacting phthalic anhydride with a molar excess of tridecyl alcohol in a reaction vessel. google.comgoogle.com The reaction mixture is heated to temperatures ranging from 150°C to 280°C. google.com Throughout the heating process, the water generated during the esterification is continuously removed, often by distillation, sometimes under reduced pressure. google.comgoogle.com This removal of a product shifts the reaction equilibrium, favoring the formation of the diester product. After the reaction reaches the desired level of conversion, the excess alcohol is stripped, and the crude ester is purified, which may involve neutralization and filtration steps. google.com

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Reactants | Phthalic Anhydride, Tridecyl Alcohol | Starting materials for ester synthesis google.com |

| Reactant Ratio | Molar excess of alcohol (e.g., 20% excess) google.com | Drives reaction towards diester formation |

| Temperature | 150°C - 280°C google.com | Provides activation energy for the reaction |

| Pressure | Atmospheric or gradually lowered vacuum google.com | Aids in the removal of water |

| Byproduct Removal | Continuous distillation of water google.com | Shifts equilibrium to favor product formation |

Formation Mechanisms of this compound

This compound is not formed directly from the primary esterification process but is derived from its diester or monoester precursor through subsequent chemical transformations.

Phthalate diesters can undergo hydrolysis, a chemical reaction with water, to yield the corresponding monoester and an alcohol. researchgate.net This process is the reverse of the second step of esterification. The hydrolysis can be catalyzed by either an acid or a base. researchgate.net Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming a carboxylate anion (the monoester salt) and an alcohol molecule. Subsequent acidification would be required to protonate the anion to the mono-tridecyl phthalate carboxylic acid. This hydrolytic step is crucial as it is the monoester form that possesses the free carboxylic acid group necessary for salt formation. researchgate.netresearchgate.net Phthalate esters are generally susceptible to hydrolysis, though the rates can be slow under neutral environmental conditions. researchgate.net

The formation of this compound occurs via a classic acid-base neutralization reaction. quora.comechemi.com The precursor, mono-tridecyl phthalate, contains a free carboxylic acid group (-COOH), which makes it an acidic compound. quora.com When this monoester is reacted with a sodium-containing base, such as sodium hydroxide (NaOH), the acidic proton of the carboxylic acid is transferred to the hydroxide ion.

The reaction results in the formation of the sodium salt of the monoester—this compound—and water. quora.comumass.edu This is an ionic compound composed of the sodium cation (Na⁺) and the tridecyl phthalate anion.

Reaction: Mono-tridecyl Phthalate + Sodium Hydroxide → this compound + Water

Advanced Reaction Mechanisms and Pathways of Tridecyl Phthalate Moieties

Hydrolysis Kinetics and Catalysis

Hydrolysis of tridecyl phthalate involves the cleavage of its ester bonds by water, leading to the formation of a monoester, monodecyl phthalate, and subsequently phthalic acid, with the release of tridecanol (B155529). This process can be catalyzed by acids, bases, or enzymes.

The rate of hydrolysis for phthalate esters is significantly influenced by the length of the alkyl chain. High molecular weight phthalates, such as those containing tridecyl moieties, generally exhibit slower hydrolysis rates compared to their short-chain counterparts. This is attributed to the increased steric hindrance and hydrophobicity conferred by the long alkyl chains, which limits the access of hydrolytic agents to the ester's carbonyl carbon.

Mechanism of Hydrolysis:

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of tridecanol yield the carboxylic acid (or monoester). This process is generally slower for phthalate esters than base-catalyzed hydrolysis. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the tridecyl alkoxide ion and forming phthalic acid (or its salt). This pathway is typically much faster and more common in environmental settings with elevated pH. chemrxiv.org

The rate of hydrolysis is highly dependent on pH. At a neutral pH of 7, the hydrolysis of phthalate esters is negligible. researchgate.net However, the rate increases significantly under both acidic and basic conditions. researchgate.net For high molecular weight phthalates, the abiotic degradation half-life can be substantial. For ditridecyl phthalate, the estimated base-catalyzed second-order hydrolysis rate constant provides an insight into its persistence. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Base-Catalyzed Second-Order Rate Constant (kb) | 2.9 x 10-2 L/mol-sec | Estimated via structure estimation method |

| Half-Life (t1/2) | 7.7 years | pH 7 |

| Half-Life (t1/2) | 280 days | pH 8 |

Data sourced from PubChem CID 8379 for Ditridecyl Phthalate. nih.gov

Temperature also plays a crucial role in the kinetics of hydrolysis. An increase in temperature generally enhances the rate of hydrolysis for phthalate esters. researchgate.net In environments such as deep landfill layers, elevated temperatures can contribute to the abiotic degradation of these compounds. nih.gov

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the tridecyl group of the phthalate ester with an alcohol. This process is particularly relevant in environments where other alcohols are present and can be facilitated by catalysts such as acids, bases, or enzymes.

Mechanism of Transesterification: The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The attacking alcohol then forms a tetrahedral intermediate, which, after proton transfer, eliminates the original tridecanol to form a new ester.

Base-Catalyzed Transesterification: An alkoxide ion from the attacking alcohol acts as a potent nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the tridecyl alkoxide, yielding the new ester.

Microbial activity can also lead to transesterification. Certain bacteria are capable of transforming phthalate esters in the presence of other alcohols. For instance, studies on dibutyl phthalate have shown its biotransformation into butyl methyl phthalate and dimethyl phthalate in the presence of methanol. While specific studies on tridecyl phthalate are limited, it is plausible that similar enzymatic pathways exist for high molecular weight phthalates.

| Original Phthalate | Reactant Alcohol | Product | Catalyst/Mediator |

|---|---|---|---|

| Dimethyl Terephthalate (B1205515) | 1,4-Butanediol | Polybutylene Terephthalate precursor | Tetrabutyl titanate |

| Poly(ethylene terephthalate) / Poly(ethylene 2,6-naphthalate) blends | Self-transesterification | Copolyester | Heat (melt-blending) |

Chemical Stability under Varying Environmental Conditions

The chemical stability of the tridecyl phthalate moiety is a function of its inherent structure and the surrounding environmental conditions. As a high molecular weight phthalate, it is generally more resistant to degradation than lower molecular weight phthalates.

Influence of pH: As discussed in the hydrolysis section, pH is a critical factor governing the stability of tridecyl phthalate. In neutral aqueous environments (pH ≈ 7), the ester linkages are relatively stable, and the rate of hydrolysis is extremely slow. researchgate.net Stability decreases significantly in both acidic and, more dramatically, in alkaline environments due to catalysis of the hydrolysis reaction. researchgate.net

Influence of Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a higher frequency and energy of collisions, thus accelerating the rates of degradation reactions like hydrolysis. researchgate.net In sunlit surface waters or warm industrial effluents, the thermal conditions can contribute to a slow breakdown of tridecyl phthalate over time.

Photodegradation: Phthalate esters contain chromophores that can absorb sunlight, potentially leading to direct photolysis. nih.gov The rate constant for the vapor-phase reaction of ditridecyl phthalate with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of about 11 hours. nih.gov However, due to its low volatility, tridecyl phthalate is more likely to be found in soil, sediment, and water, where photodegradation rates would be different and influenced by factors such as water clarity and depth.

Sophisticated Analytical Methodologies for Tridecyl Phthalate Species

Advanced Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of phthalates, providing the necessary separation from matrix interferences and other related compounds. Gas and liquid chromatography, particularly when coupled with mass spectrometry, represent the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, HRGC-MS) for Ester Forms

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like tridecyl phthalate (B1215562) esters. oregonstate.edu The high resolving power of capillary GC columns allows for the separation of complex mixtures of phthalates. gcms.cz For instance, a method developed for 31 different phthalates, including ditridecyl phthalate, utilized an Agilent 8890 GC 5977B MS system. oregonstate.edu This highlights the capability of GC-MS to handle a wide range of phthalate compounds within a single analytical run. oregonstate.edu

The mass spectrometer detector offers high sensitivity and selectivity. In many GC-MS methods for phthalates, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and reduce matrix interference by monitoring characteristic ions of the target analytes. oregonstate.eduoregonstate.edu While many phthalates produce a common fragment ion at m/z 149, which can complicate identification of coeluting compounds, the unique fragmentation patterns of different esters allow for their specific detection. gcms.czrestek.com High-resolution gas chromatography (HRGC) coupled with MS provides excellent separation of isomers and other closely related compounds. thermofisher.com The choice of stationary phase for the GC column is critical; for example, DB-5MS columns are commonly used for phthalate analysis. oregonstate.edu

Table 1: GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Instrument | Agilent GC/MSD 8890/5977 | oregonstate.edu |

| Column | J&W Scientific DB-5MS (30m x 250µm x 0.25µm) | oregonstate.edu |

| Carrier Gas | Helium | oregonstate.edu |

| Injection Mode | Pulsed Splitless | oregonstate.edu |

| Ionization Mode | Electron Ionization (EI) at 70eV | oregonstate.edu |

| Detection Mode | Scan (50-600 m/z) or Selected Ion Monitoring (SIM) | oregonstate.eduoregonstate.edu |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry Detection (e.g., ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), serve as powerful alternatives to GC, especially for less volatile or thermally labile compounds. researchgate.net When coupled with tandem mass spectrometry (MS/MS), these techniques provide exceptional sensitivity and specificity for phthalate analysis. s4science.atmdpi.com An LC-MS/MS method can offer a rapid and accurate solution for the analysis of multiple phthalates. s4science.at

The separation is typically achieved on a reversed-phase column, such as a C18 column. s4science.atmdpi.com The mobile phase often consists of a mixture of an aqueous solution (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol). thermofisher.commdpi.com Electrospray ionization (ESI) is a common interface used to generate ions for the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry enhances selectivity and allows for accurate quantification even at very low levels. s4science.at For instance, a developed LC-MS/MS method for 10 phthalates achieved lower limits of detection ranging from 0.125 to 5 pg/µL. s4science.at A significant advantage of LC-MS is that it often requires minimal sample preparation, sometimes only a "dilute and shoot" approach, and avoids the derivatization steps that can be necessary in GC analysis. waters.com

Table 2: UHPLC-MS/MS Conditions for Phthalate Determination

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| LC System | Altus™ UPLC® System | s4science.at |

| Column | Brownlee™ C18 (100 X 2.1 mm, 2.7 µm) | s4science.at |

| Mobile Phase | A: 10 mM Ammonium Acetate; B: Acetonitrile | mdpi.com |

| MS System | QSight™ 220 Triple Quadrupole Mass Spectrometer | s4science.at |

| Ionization Source | Electrospray Ionization (ESI) | s4science.at |

| Detection Mode | Multiple Reaction Monitoring (MRM) | s4science.at |

State-of-the-Art Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of molecules. Techniques like FT-IR, NMR, and Raman spectroscopy provide complementary information, offering a detailed picture of the molecular structure and chemical environment of tridecyl phthalate species.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.com For phthalates, FT-IR spectra show characteristic absorption bands that act as a molecular fingerprint. hpst.cz The ortho-substituted aromatic ring of the phthalate structure gives rise to a strong absorbance band around 741 cm⁻¹. hpst.cz Additionally, doublet bands at approximately 1601 cm⁻¹ and 1581 cm⁻¹ are characteristic of the aromatic ring quadrant stretching vibration. hpst.cz The prominent ester carbonyl (C=O) stretching vibration is also readily identifiable. This technique is particularly useful as a screening tool to determine the presence of phthalates in various materials. hpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. nih.gov ¹H NMR can be used to both identify and quantify different plasticizers, including various phthalate esters, in materials like PVC. nih.govresearchgate.net The ¹H NMR spectrum provides information on the different types of protons in the molecule and their connectivity. For a tridecyl phthalate, signals corresponding to the aromatic protons of the phthalate ring, the protons of the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-), and the various protons along the long alkyl (tridecyl) chains would be observed. rsc.org Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. rsc.org A key advantage of NMR is that it can be quantitative (qNMR), allowing for the determination of the concentration of a substance without the need for a specific reference standard of the same compound, by using an internal standard. researchgate.net

Advanced Raman Spectroscopy (e.g., SERS) for Trace Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FT-IR. dtu.dkdtu.dk It has been successfully applied to the analysis of phthalate esters. dtu.dk Phthalate esters as a group can be identified by a set of characteristic Raman bands. dtu.dkresearchgate.net For example, common peaks for phthalates are observed around 1040, 1581, 1601, and 1726 cm⁻¹. dtu.dk Portable Raman spectrometers have been evaluated for their ability to screen for the presence of phthalate esters in various products, demonstrating the technique's utility for rapid, on-site analysis. acs.org Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the Raman signal, enabling trace-level analysis of phthalates. researchgate.net

Table 3: Characteristic Raman Bands for Phthalate Esters

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~1040 | Ring breathing mode | dtu.dk |

| ~1581 | Aromatic C=C stretching | dtu.dk |

| ~1601 | Aromatic C=C stretching | dtu.dk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy, excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis range.

In the case of phthalate species, including sodium tridecyl phthalate, the primary chromophore is the benzene (B151609) ring, which contains a conjugated system of pi (π) electrons. The ester and carboxylate functional groups also contribute to the electronic structure. The absorption of UV radiation by phthalates typically results in two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. For phthalate esters, strong absorbance is generally observed in the UV region between 190 nm and 300 nm. researchgate.net Specifically, absorption maxima for various phthalate esters have been reported at wavelengths around 198.5 nm, 229.5 nm, and 275.5 nm. epa.gov The intense absorptions at 198.5 nm and 229.5 nm are characteristic of the π → π* transitions associated with the aromatic ring.

The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pair electrons on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower probability than π → π* transitions, resulting in weaker absorption bands at longer wavelengths. However, these weak n → π* bands are often obscured by the much stronger π → π* absorption bands in the spectra of phthalates.

The UV absorption spectrum serves as a fingerprint for the electronic structure of the phthalate molecule. While specific experimental data for this compound is not extensively detailed in publicly available literature, its spectral characteristics are expected to align closely with those of other phthalate esters due to the shared phthalic acid core structure. epa.govresearchgate.net The presence of the sodium carboxylate group in place of a second ester group may cause slight shifts (solvatochromic shifts) in the absorption maxima compared to dialkyl phthalates, but the fundamental electronic transitions remain the same.

The following table summarizes the typical UV absorption maxima observed for phthalate esters and the corresponding electronic transitions.

Table 1: Typical UV Absorption Maxima and Electronic Transitions for Phthalate Esters

| Wavelength (λmax) | Molar Absorptivity (ε) | Probable Electronic Transition |

|---|---|---|

| ~198 nm | High | π → π* |

| ~230 nm | Moderate | π → π* |

Data compiled from studies on various phthalate esters. epa.gov

Q & A

Q. What are the standard protocols for synthesizing Sodium Tridecyl Phthalate in laboratory settings?

this compound is synthesized via esterification of phthalic anhydride with tridecyl alcohol, typically using acid catalysts like sulfuric acid. Post-reaction purification involves solvent extraction, followed by column chromatography to isolate the ester. Critical parameters include temperature control (80–120°C) and molar ratios (1:1.2 phthalic anhydride to alcohol). Confirmation of purity requires analytical validation (e.g., GC-MS) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) is optimal for assessing purity and detecting side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., ester C=O stretches at ~1720 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection quantifies trace impurities .

Q. What are the key physicochemical properties of this compound that influence its environmental persistence?

Key properties include log P (octanol-water partition coefficient) > 6, indicating high lipophilicity, and aqueous solubility < 1 mg/L. These properties drive bioaccumulation potential. Hydrolysis half-life under neutral conditions exceeds 100 days, suggesting environmental persistence. Standardized EPA guidelines (e.g., OPPTS 830.7840) should guide experimental measurements .

Q. How to quantify this compound in complex matrices like biological samples?

Solid-phase extraction (SPE) with C18 cartridges effectively isolates the compound from biological fluids. Quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode ensures sensitivity (detection limits ~0.1 ng/mL). Matrix-matched calibration controls for ion suppression .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Document reaction conditions (e.g., catalyst type, solvent purity), use certified reference materials, and validate analytical methods with inter-laboratory comparisons. Independent replication of toxicity assays (e.g., cell viability tests) minimizes batch effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the endocrine-disrupting potential of this compound?

Use in vitro assays such as estrogen receptor (ER) or androgen receptor (AR) binding assays. In vivo models (e.g., zebrafish embryos or rodent uterotrophic assays) should employ dose-response designs (0.1–100 mg/kg/day). Include positive controls (e.g., bisphenol A) and measure biomarkers like vitellogenin in fish .

Q. What strategies are recommended for reconciling contradictory data on the toxicity of this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., exposure routes, species-specific metabolism). Apply systematic review frameworks (e.g., PECO criteria: Population, Exposure, Comparator, Outcome) to standardize data extraction and assess study quality .

Q. How to integrate epidemiological and toxicological data for cumulative risk assessment of this compound with other phthalates?

Adopt a tiered approach:

Q. What in silico models are validated for predicting the metabolic pathways of this compound in mammalian systems?

Quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) predict phase I metabolism (hydrolysis to phthalic acid and tridecyl alcohol). Molecular docking simulations (AutoDock Vina) assess interactions with metabolic enzymes (e.g., cytochrome P450). Validate predictions with in vitro hepatocyte assays .

Q. What experimental controls are critical when investigating the developmental toxicity of this compound in animal models?

Include vehicle controls (e.g., corn oil), sham-exposed groups, and blinding during endpoint analysis (e.g., skeletal malformations). Use litter-matched controls in rodent studies to account for maternal variability. Report compliance with ARRIVE guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.